

Comparative Guide: Structure-Activity Relationship (SAR) of Propiophenone Derivatives

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Compound of Interest

Compound Name:	2'-Carboethoxy-3-(2,5-dimethylphenyl)propiophenone
CAS No.:	898794-92-8
Cat. No.:	B3023851

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Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Focus: CNS Selectivity (DAT/NET), Antimicrobial Efficacy, and Synthetic Protocols.

Executive Summary: The Propiophenone Scaffold

The propiophenone moiety (1-phenylpropan-1-one) serves as a versatile pharmacophore in medicinal chemistry, functioning as a core scaffold for central nervous system (CNS) agents, antimicrobial compounds, and antioxidant modulators. Its structural simplicity allows for precise tuning of lipophilicity and steric bulk, critical for crossing the blood-brain barrier (BBB) or penetrating microbial cell walls.

This guide objectively compares the performance of propiophenone derivatives against established clinical standards (e.g., Bupropion, Fluconazole) and structurally related alternatives (e.g., Chalcones, Acetophenones).

Comparative Analysis 1: CNS Activity & Monoamine Transporter Selectivity

The most clinically significant application of propiophenones lies in their modulation of monoamine transporters (DAT, NET, SERT). The SAR in this domain is driven by the steric and

electronic nature of the

-amino substituent and the phenyl ring substitution.

Mechanism of Action: Reuptake Inhibition vs. Substrate Release

A critical divergence in propiophenone pharmacology is the shift from Reuptake Inhibition (therapeutic, e.g., Bupropion) to Substrate-Induced Release (stimulant/abuse potential, e.g., Cathinone).[1][2]

- Bupropion (tert-butyl amino): The bulky tert-butyl group prevents the molecule from entering the transporter channel deep enough to trigger reverse transport (release). It locks the transporter in an outward-facing conformation.
- Cathinone (primary amine) / Methcathinone (N-methyl): The smaller amine allows translocation into the cytoplasm, triggering VMAT2-mediated dopamine release, similar to amphetamines.

Quantitative Data: Potency & Selectivity Profile

The following table compares Bupropion analogues against standard benchmarks. Lower indicates higher potency.

Table 1: Comparative Inhibitory Potency at Human Monoamine Transporters

Compound	Structure (substituent)	DAT (nM)	NET (nM)	SERT (nM)	DAT/SERT Selectivity	Mode of Action
Bupropion	-tert-butylamino, 3-Cl	520	520	>10,000	>19	Uptake Inhibitor
Hydroxybupropion	(Active Metabolite)	1,400	800	>10,000	>7	Uptake Inhibitor
Analogue 2x	-pyrrolidino, 3-Cl	31	180	>5,000	>160	Potent Inhibitor
Cathinone	-NH	N/A (Releaser)	N/A	N/A	Low	Substrate Releaser
Nomifensine	(Reference Standard)	18	8	1,200	66	Uptake Inhibitor

Data Source Reference: [1], [2]

Key Insight: Replacing the tert-butyl group with a pyrrolidine ring (Analogue 2x) significantly enhances affinity for DAT (

nM vs

nM for Bupropion) while maintaining selectivity against SERT, reducing the risk of serotonergic side effects.

Comparative Analysis 2: Antimicrobial & Antifungal Efficacy[3][4][5]

Beyond the CNS, propiophenone derivatives substituted with electron-donating groups (e.g., methoxy) on the phenyl ring exhibit significant antimicrobial properties.

Structural Determinants of Efficacy[3][6][7]

- Antibacterial: Presence of electron-withdrawing groups (e.g., 4-Br) enhances activity against Gram-negative bacteria (*E. coli*).
- Antifungal: Presence of electron-releasing groups (e.g., 3,4,5-trimethoxy) drastically improves activity against *C. albicans*, likely due to increased lipophilicity facilitating fungal cell membrane penetration.

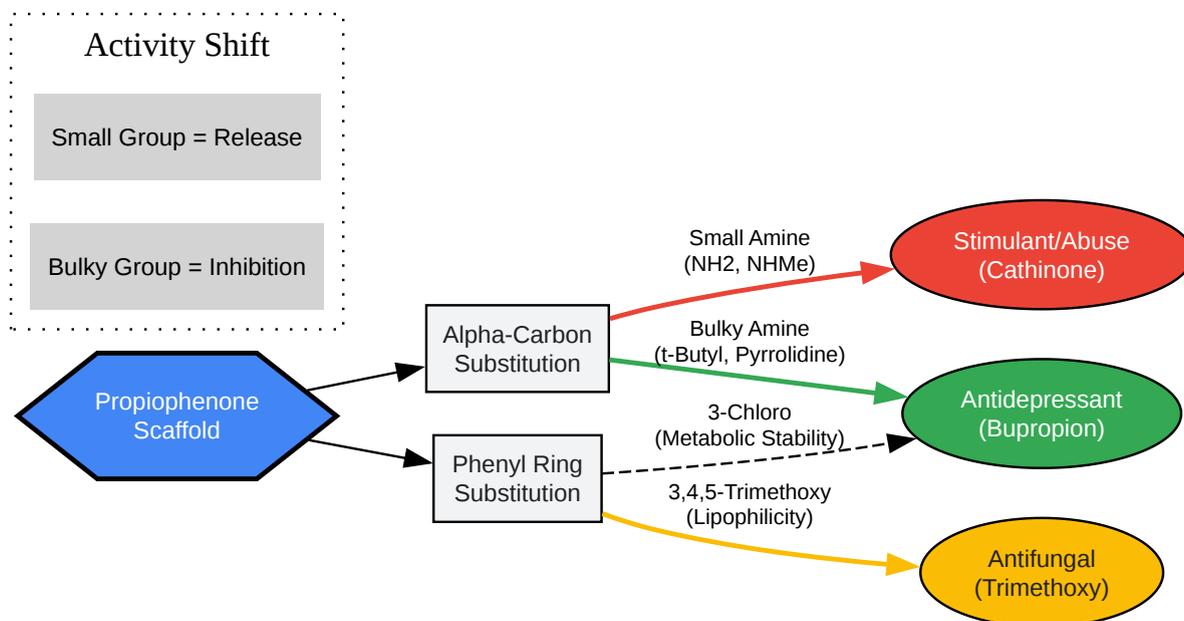
Table 2: Antimicrobial Efficiency (MIC) Comparison

Compound	Substitution Pattern	Target Organism	MIC (g/mL)	Comparison to Standard
Prop-10	3,4,5-trimethoxy	<i>C. albicans</i>	12.5	Comparable to Fluconazole (6.25-12.5)
Prop-15	4-Bromo	<i>S. aureus</i>	25.0	Weaker than Ciprofloxacin (<1.0)
Prop-19	Benzyl ester deriv.	<i>B. subtilis</i>	18.0	Moderate Activity
Fluconazole	(Standard)	<i>C. albicans</i>	6.25	Benchmark

Data Source Reference: [3]

Visualizing the SAR Landscape

The following diagram maps the structural modifications required to shift the propiophenone scaffold between therapeutic classes.



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Figure 1: SAR Map illustrating how steric bulk at the alpha-position dictates the switch between therapeutic reuptake inhibition and stimulant-like release.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and the validation of its biological activity.

Synthesis: Friedel-Crafts Acylation (Step-by-Step)

This method is preferred over Grignard reactions for propiophenones due to higher atom economy and scalability.

Reagents: Benzene derivative, Propionyl chloride, Anhydrous

, Dichloromethane (DCM).

- Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Maintain an inert atmosphere (

).

- Catalyst Activation: Add anhydrous (1.2 eq) to dry DCM (50 mL) at 0°C. Stir until a suspension forms.
- Acylation: Dropwise add propionyl chloride (1.1 eq) over 15 minutes. The mixture will turn yellow/orange as the acylium ion forms.
- Substrate Addition: Add the benzene derivative (1.0 eq) dissolved in DCM slowly. Maintain temperature < 5°C to prevent poly-acylation.
- Reaction: Allow to warm to room temperature and stir for 3-5 hours. Monitor via TLC (Hexane:EtOAc 9:1).
- Quenching: Pour the reaction mixture onto crushed ice/HCl to decompose the aluminum complex.
- Workup: Extract with DCM (3x), wash with brine, dry over , and concentrate in vacuo.
- Purification: Recrystallize from ethanol or purify via column chromatography.

Self-Validation Check: The appearance of a strong carbonyl stretch at ~1680 cm in IR spectroscopy confirms the ketone formation.

Protocol: Dopamine Uptake Inhibition Assay

Objective: Determine

for DAT inhibition.

- Preparation: Transfect CHO cells with human DAT cDNA. Plate cells in 24-well plates.
- Incubation: Wash cells with Krebs-HEPES buffer. Pre-incubate with the test propiophenone derivative (concentrations to

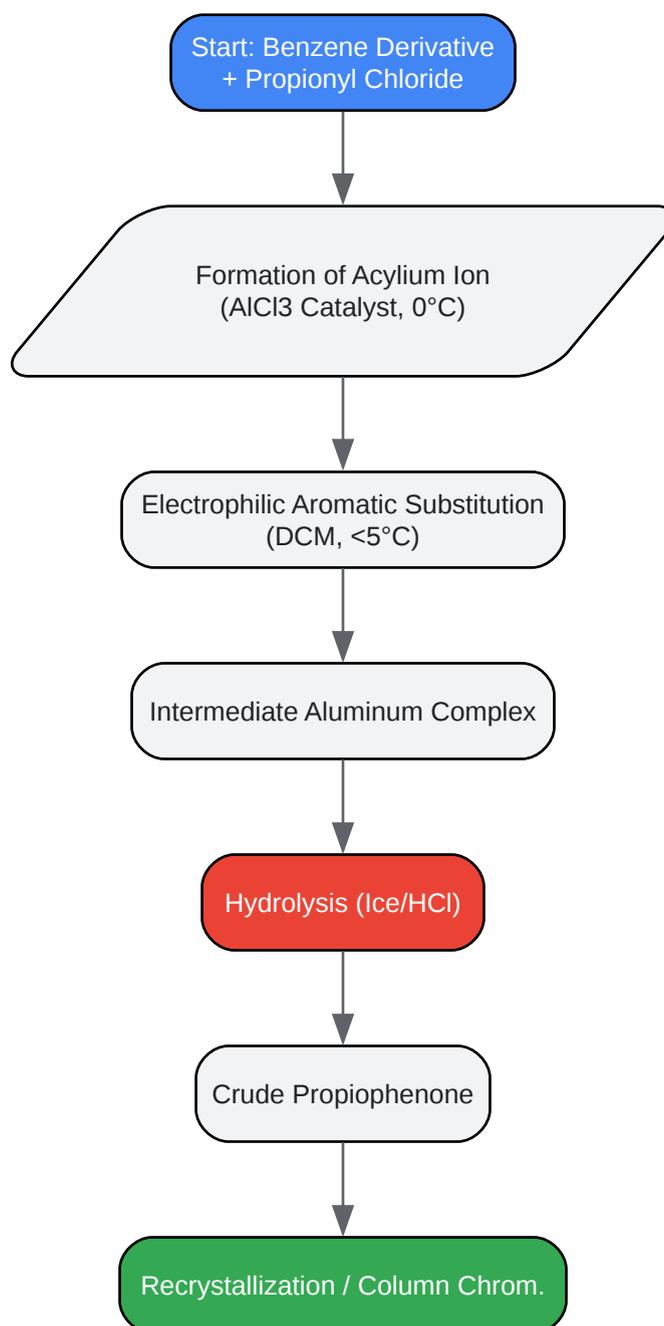
M) for 10 minutes at 25°C.

- Uptake: Add

-Dopamine (20 nM final concentration) and incubate for 5 minutes.
- Termination: Aspirate buffer and wash rapidly with ice-cold buffer (3x) to stop uptake.
- Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.
- Analysis: Plot % uptake vs. log[concentration] to derive

using non-linear regression.

Synthesis Workflow Diagram



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Figure 2: Step-wise workflow for the Friedel-Crafts synthesis of propiophenone derivatives.

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